2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone
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Overview
Description
The compound “2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone” is a chemical with the CAS Number: 380431-18-5 . It has a molecular weight of 344.8 . The IUPAC name for this compound is (7Z)-2-(chloroacetyl)-3-(2-furyl)-7-(2-furylmethylene)-2,3,4,5,6,7-hexahydro-1H-indazole .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown innovative approaches to synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science. For instance, the development of novel methods for the synthesis of 1,2-dihydro-4-phenylquinolines through reactions involving acetophenone derivatives and furan compounds highlights the chemical flexibility and utility of furan-based reagents in constructing complex molecular architectures (Walter, 1994). Similarly, the synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives, containing furan nuclei, showcase their potential as antitubercular agents, underlining the importance of furan derivatives in medicinal chemistry (Bhoot, Khunt, & Parekh, 2011).
Photoinduced Reactions
The study of photoinduced direct oxidative annulation of furan derivatives offers insight into green chemistry approaches for the synthesis of polyheterocyclic compounds without the need for transition metals and oxidants. This research highlights the potential for developing environmentally friendly synthetic methods in organic chemistry (Jin Zhang et al., 2017).
Novel Synthetic Methodologies
Explorations into the synthesis of 3-methylthio-substituted furans and related derivatives from aryl methyl ketones demonstrate the versatility of furan compounds in organic synthesis, offering new pathways for the creation of sulfur-containing heterocycles (Guodong Yin et al., 2008). Moreover, innovative reactions involving furans with trithiazyl trichloride leading to new syntheses of isothiazoles reveal the potential for furan derivatives to participate in unique ring transformations, further expanding the toolbox of organic chemists (Xiao-Lan Duan et al., 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-11-16(22)21-18(15-7-3-9-24-15)14-6-1-4-12(17(14)20-21)10-13-5-2-8-23-13/h2-3,5,7-10,14,18H,1,4,6,11H2/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSPYOPJPIGDEF-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CO3)C1)C(=O)CCl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C\C3=CC=CO3)/C1)C(=O)CCl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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